molecular formula C12H16N2 B577862 1-Benzyl-1,6-diazaspiro[3.3]heptane CAS No. 1223573-42-9

1-Benzyl-1,6-diazaspiro[3.3]heptane

Cat. No. B577862
M. Wt: 188.274
InChI Key: CNNOPAFADPEJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1,6-diazaspiro[3.3]heptane is a unique chemical compound that is part of a collection of unique chemicals . It is provided to early discovery researchers for their studies . The compound is also available in the form of hemioxalate .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,6-diazaspiro[3.3]heptane can be represented by the SMILES string O=C(O)C(O)=O.C1(CN2CCC23CNC3)=CC=CC=C1.C4(CN5CCC56CNC6)=CC=CC=C4 . The InChI representation is 1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

1-Benzyl-1,6-diazaspiro[3.3]heptane is a solid compound . The compound’s molecular weight is 261.19 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

1-Benzyl-1,6-diazaspiro[3.3]heptane belongs to the broader class of 2,6-diazaspiro[3.3]heptane compounds, which have been synthesized and applied in chemical reactions due to their unique structural and chemical properties. Burkhard and Carreira (2008) highlighted the concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility in arene amination reactions to yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008). Hamza et al. (2007) described a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination of a readily available aldehyde, which can be scaled for library or large-scale synthesis, emphasizing the compound's accessibility and potential for diverse chemical applications (Hamza et al., 2007).

Applications in Drug Discovery and Medicinal Chemistry

The synthesis and application of 1-Benzyl-1,6-diazaspiro[3.3]heptane and its derivatives have been extensively studied for their potential in drug discovery. Guérot et al. (2011) explored the synthesis of novel angular spirocyclic azetidines, including gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module. These compounds were prepared in high yields and are of interest for the synthesis of building blocks in drug discovery (Guérot et al., 2011). Furthermore, Pancholi et al. (2018) described the synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as analogues of hexahydropyridazine, showcasing the versatility of diazaspiro compounds in creating structurally complex and potentially pharmacologically active molecules (Pancholi et al., 2018).

Conformational Studies and Chiral Molecules

Naruse and Kugiya (2013) designed a new axially chiral molecule, 2,6-diphosphaspiro[3.3]heptane, which demonstrated conformational rigidity. This research highlighted the importance of conformational studies in the development of chiral molecules with potential applications in asymmetric synthesis and catalysis. Although this study focused on a phosphorus analogue, it underscores the broader relevance of spiroheptane structures, including 1-Benzyl-1,6-diazaspiro[3.3]heptane, in designing molecules with desired chiral properties (Naruse & Kugiya, 2013).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The safety information includes hazard statements such as H301 and precautionary statements like P301 + P330 + P331 + P310 . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-benzyl-1,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNOPAFADPEJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,6-diazaspiro[3.3]heptane

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